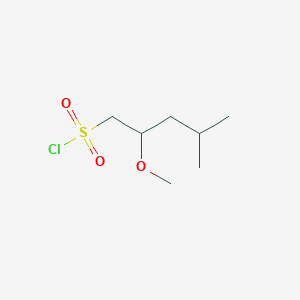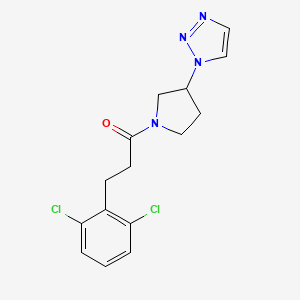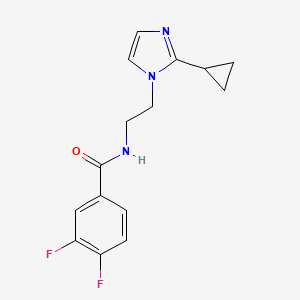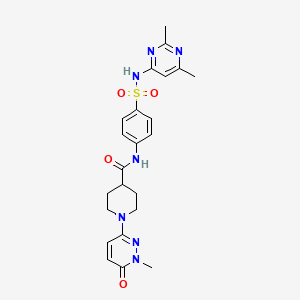
2-Methoxy-4-methylpentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-4-methylpentane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1780977-72-1 . It has a molecular weight of 214.71 and its IUPAC name is 2-methoxy-4-methylpentane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “2-Methoxy-4-methylpentane-1-sulfonyl chloride” is 1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Aplicaciones Científicas De Investigación
Process Optimization in Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in synthesizing pharmaceutical intermediates. For instance, the optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, highlights the importance of sulfonyl chlorides in pharmaceutical manufacturing. The study demonstrated enhanced yields across several reaction steps, including sulfonylation, by optimizing reaction conditions such as molar ratios, temperature, and time, achieving a significant improvement in the overall yield to 63.7% (Xu et al., 2018).
Mechanistic Insights into Chemical Reactions
Research into the reactions of γ-nitro ketones with sulfonyl chlorides, leading to the formation of α-sulfinyl ketones, provides essential insights into reaction mechanisms and the influence of neighboring group effects. Such studies are crucial for understanding chemical reactivity and designing novel synthetic pathways (Black et al., 1984).
Aroma Compounds in Food Science
In food science, sulfonyl chlorides have been identified in the study of aroma compounds. For example, 4-Methoxy-2-methyl-2-butanethiol, a sulfur-containing aroma compound, has been analyzed in blackcurrant berries, illustrating the role of sulfonyl chlorides in understanding flavor chemistry (Jung et al., 2016).
Anticancer Activity of Chalcone Analogues
The synthesis and evaluation of chalcone analogues with sulfonyl groups for anticancer activity demonstrate the potential therapeutic applications of sulfonyl chloride derivatives. These compounds have shown strong in vitro anticancer activities, highlighting the importance of sulfonyl chlorides in medicinal chemistry (Muskinja et al., 2019).
Novel Sulfonamide Derivatives for Antimicrobial Activity
The synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their evaluation for antibacterial activity against various pathogens underscore the role of sulfonyl chlorides in developing new antimicrobial agents. Some derivatives exhibited significant antibacterial activities, indicating their potential in antimicrobial therapy (Mohamed, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-4-methylpentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGDLNLQMFCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B2991580.png)

![3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2991582.png)
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2991583.png)
![3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2991585.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)
![methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2991591.png)
![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)
![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)
